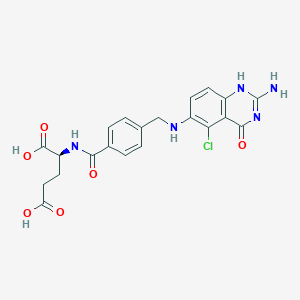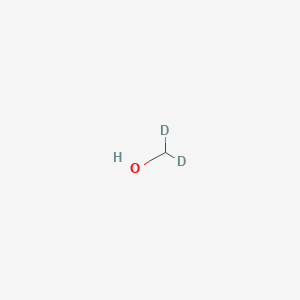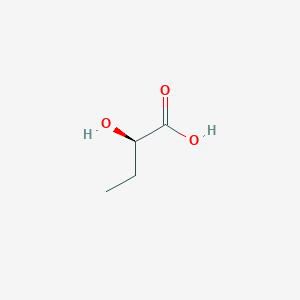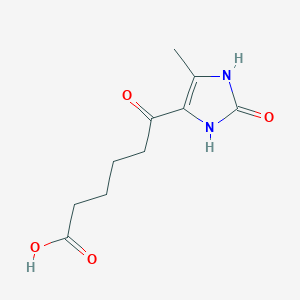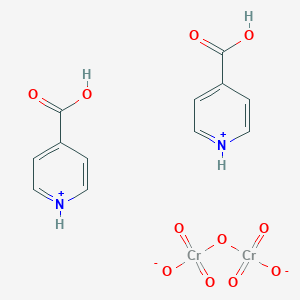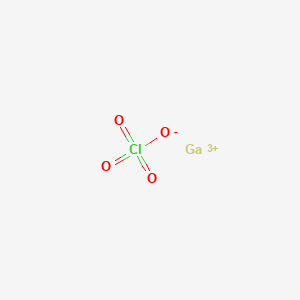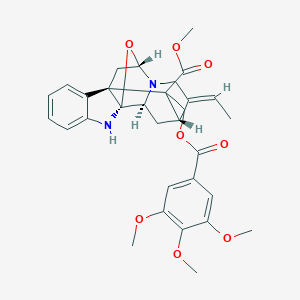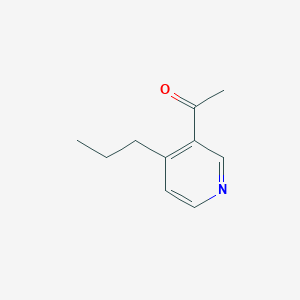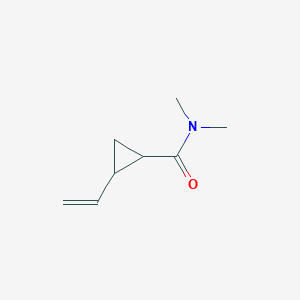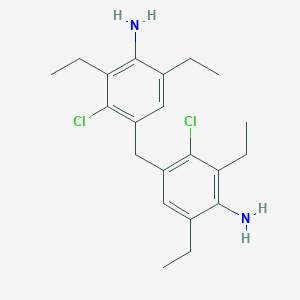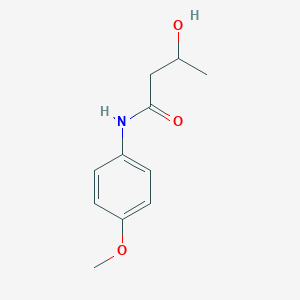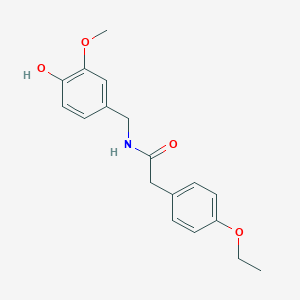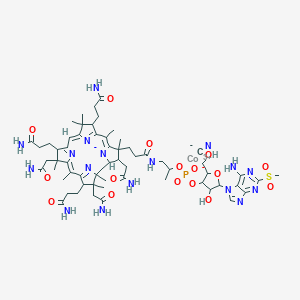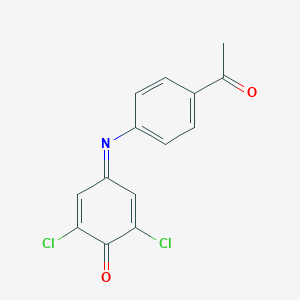
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 4-(p-acetylphenylimino)-2,6-dichlorocyclohexa-2,5-dien-1-one or PAC.
科学的研究の応用
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic electronics. PAC has been shown to exhibit high electron mobility and can be used as a semiconductor material in organic field-effect transistors.
作用機序
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is not fully understood. However, it has been suggested that PAC may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
生化学的および生理学的効果
Studies have shown that 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage in cells.
実験室実験の利点と制限
One of the main advantages of using 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- in lab experiments is its high purity and stability. However, one limitation is that it can be difficult to synthesize in large quantities.
将来の方向性
There are several future directions that could be explored in the research of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-. These include:
1. Further studies on the mechanism of action of PAC and its potential applications in the treatment of inflammatory diseases.
2. Investigation of the use of PAC in organic electronics and other materials science applications.
3. Development of new synthesis methods for PAC that are more efficient and scalable.
4. Exploration of the potential use of PAC as a scaffold for the design of new drugs and chemical compounds.
5. Investigation of the toxicological effects of PAC and its potential use in biomedical applications.
Conclusion:
In conclusion, 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PAC have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- involves the reaction of 2,6-dichloro-4-nitrophenol with p-acetylphenylhydrazine followed by cyclization with acetic anhydride. This method was first reported by C. R. Ganellin and J. W. Kebbell in 1968.
特性
CAS番号 |
101564-11-8 |
|---|---|
製品名 |
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- |
分子式 |
C14H9Cl2NO2 |
分子量 |
294.1 g/mol |
IUPAC名 |
4-(4-acetylphenyl)imino-2,6-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H9Cl2NO2/c1-8(18)9-2-4-10(5-3-9)17-11-6-12(15)14(19)13(16)7-11/h2-7H,1H3 |
InChIキー |
ZMKDHOBBPFBRLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
その他のCAS番号 |
101564-11-8 |
同義語 |
4-[(p-Acetylphenyl)imino]-2,6-dichloro-2,5-cyclohexadien-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
